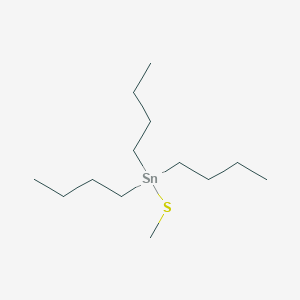

Methyl Tributylstannyl Sulfide

Description

Properties

IUPAC Name |

tributyl(methylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH4S.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGRGUDWSKNWAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455586 | |

| Record name | Methyl Tributylstannyl Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17314-32-8 | |

| Record name | Methyl Tributylstannyl Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Tributyl(methylthio)tin

<An In-depth Technical Guide to Tributyl(methylthio)tin

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Core Concepts

Tributyl(methylthio)tin is an organotin compound, a class of chemical compounds containing at least one tin-carbon bond.[1][2] The unique properties of the tin-sulfur bond in this molecule make it a subject of interest in synthetic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, handling, and toxicological profile, designed to equip researchers with the necessary knowledge for its safe and effective use.

Chemical Identity

A clear identification of a chemical substance is the foundation of any scientific study. The following table summarizes the key identifiers for Tributyl(methylthio)tin.

| Identifier | Value | Source |

| IUPAC Name | tributyl(methylsulfanyl)stannane | N/A |

| CAS Number | 4304-43-2 | N/A |

| Chemical Formula | C13H30SSn | N/A |

| Molecular Weight | 337.15 g/mol | N/A |

| Synonyms | Methylthiotributyltin, Tributyltin methyl sulfide | N/A |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications.

Physical Properties

The following table outlines the known physical properties of Tributyl(methylthio)tin. These properties are critical for designing experimental setups, purification procedures, and storage conditions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 105-107 °C at 0.4 mmHg | N/A |

| Density | 1.13 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.511 | N/A |

| Solubility | Insoluble in water, soluble in organic solvents like ether, and hydrocarbons. | [2] |

Chemical Properties and Reactivity

The reactivity of Tributyl(methylthio)tin is centered around the tin-sulfur bond. This bond is susceptible to cleavage by various reagents.

-

Stability: The compound is relatively stable under anhydrous conditions but can be sensitive to moisture and air over prolonged periods.

-

Reactivity with Acids: The Sn-S bond is readily cleaved by strong acids.

-

Oxidation: The sulfur atom can be oxidized by strong oxidizing agents.

Section 3: Synthesis and Characterization

The ability to synthesize and characterize a compound is fundamental to its study and application.

Synthetic Protocol

A common method for the synthesis of Tributyl(methylthio)tin involves the reaction of a tributyltin halide with a methyl mercaptide salt.

Reaction Scheme:

(C₄H₉)₃SnCl + NaSCH₃ → (C₄H₉)₃SnSCH₃ + NaCl

Step-by-Step Protocol:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium methanethiolate in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Reaction: Cool the solution in an ice bath and add tributyltin chloride dropwise with stirring.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The formation of a salt precipitate (NaCl) will be observed.

-

Isolation: Filter the reaction mixture to remove the salt precipitate. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure Tributyl(methylthio)tin.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Tributyl(methylthio)tin.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tributyl and methyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the butyl and methyl groups. |

| ¹¹⁹Sn NMR | A characteristic chemical shift for the tin atom in this chemical environment.[3][4] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. |

Section 4: Applications in Research and Development

Tributyl(methylthio)tin serves as a valuable reagent in organic synthesis. Its primary application is as a source of the tributyltin moiety in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. It can also be used as a precursor for the synthesis of other organotin compounds.

Section 5: Toxicology and Safe Handling

Organotin compounds, particularly tributyltin derivatives, are known for their toxicity.[5][6][7][8]

Toxicological Profile

-

General Toxicity: Tributyltin compounds are toxic and can be absorbed through the skin.[5][7][8] They can cause skin and eye irritation.[5][7][8]

-

Environmental Hazard: These compounds are persistent in the environment and are highly toxic to aquatic life.[7][9] Their use in marine anti-fouling paints has been largely restricted due to their adverse effects on marine ecosystems.[7][9]

-

Human Health: Exposure can lead to various health issues.[5][7] Long-term exposure may affect the liver and immune system.[6]

Safe Handling Protocol

Due to its toxicity, strict safety precautions must be followed when handling Tributyl(methylthio)tin.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[10]

Safe Handling Workflow Diagram

Sources

- 1. Tin - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 4. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iscientific.org [iscientific.org]

- 8. extoxnet.orst.edu [extoxnet.orst.edu]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

In-Depth Technical Guide on the Theoretical Reactivity of Methyl Tributylstannyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive theoretical examination of the reactivity of Methyl Tributylstannyl Sulfide (CH₃SSn(C₄H₉)₃). Moving beyond simple procedural outlines, this document delves into the fundamental electronic structure and mechanistic pathways that govern the chemical behavior of this versatile organotin reagent. The insights presented herein are grounded in computational chemistry, offering a predictive framework for its application in complex organic synthesis and drug development.

Introduction: The Dual Nature of this compound

This compound is an organotin compound that has garnered significant interest for its utility as a catalyst and reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its reactivity is characterized by the interplay between the nucleophilic sulfur atom and the electrophilic tin center, a duality that allows for a diverse range of chemical transformations. However, the practical application of this and other organotin compounds is tempered by their inherent toxicity, necessitating a thorough understanding of their reactive properties to enable safe and efficient handling. This guide will focus on the theoretical underpinnings of its reactivity, providing a molecular-level understanding to inform experimental design.

Theoretical Framework: Unveiling Reactivity Through Computational Lenses

To dissect the reactivity of this compound, we turn to the powerful tools of computational chemistry, primarily Density Functional Theory (DFT). DFT allows for the calculation of the electronic structure of molecules, providing invaluable information about the distribution of electrons and the energies of molecular orbitals. This, in turn, enables the prediction of how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO: This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile (electron donor).

-

The LUMO: This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile (electron acceptor).

A detailed DFT analysis of this compound would reveal the spatial distribution and energy levels of its HOMO and LUMO. It is anticipated that the HOMO will be predominantly localized on the sulfur atom, reflecting its lone pairs of electrons and confirming its role as the primary nucleophilic center of the molecule. Conversely, the LUMO is expected to be centered on the tin atom, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally correlates with higher reactivity.

LUMO [label="LUMO\n(Lowest Unoccupied Molecular Orbital)\nElectrophilic Center (Sn)", pos="0,1.5!", fillcolor="#EA4335"]; HOMO [label="HOMO\n(Highest Occupied Molecular Orbital)\nNucleophilic Center (S)", pos="0,0!", fillcolor="#4285F4"]; Energy_Gap [label="Energy Gap (ΔE)\nDictates Reactivity", shape=none, fontcolor="#202124", pos="1.5,0.75!"];

HOMO -> LUMO [style=invis]; }

Caption: Conceptual representation of HOMO-LUMO interaction.Key Aspects of Reactivity: A Mechanistic Perspective

The utility of this compound in organic synthesis stems from the lability of the tin-sulfur (Sn-S) bond. Understanding the energetic factors that govern the cleavage of this bond is paramount to predicting and controlling its reactivity.

The Tin-Sulfur Bond: A Nexus of Reactivity

The Sn-S bond in this compound is polarized, with the more electronegative sulfur atom drawing electron density away from the tin atom. This polarization contributes to the bond's susceptibility to cleavage by both electrophiles and nucleophiles.

Reactions with Electrophiles: The Nucleophilic Sulfur in Action

The lone pairs of electrons on the sulfur atom make it a potent nucleophile, readily attacking a wide range of electrophilic species.

Reaction Mechanism: The reaction with an electrophile (E⁺) is proposed to proceed via a direct nucleophilic attack of the sulfur atom, leading to the formation of a new sulfur-electrophile bond and the displacement of the tributyltin moiety.

Reactants [label="Bu₃Sn-SMe + E⁺"]; TransitionState [label="[Bu₃Sn---S(Me)---E]⁺\n(Transition State)"]; Products [label="Bu₃Sn⁺ + MeS-E"];

Reactants -> TransitionState [label="Nucleophilic Attack"]; TransitionState -> Products [label="Sn-S Cleavage"]; }

Caption: Proposed mechanism for reaction with an electrophile.Computational modeling of this reaction would involve locating the transition state structure and calculating the activation energy. This would provide quantitative insights into the reaction kinetics and the influence of different electrophiles on the reaction rate.

Experimental Protocols and Characterization

While this guide focuses on the theoretical aspects of reactivity, a brief overview of relevant experimental considerations is essential for the practical application of these concepts.

Synthesis of this compound

A common synthetic route to organotin sulfides involves the reaction of an organotin halide with a sulfur nucleophile. A plausible synthesis for this compound would involve the reaction of tributyltin chloride with sodium thiomethoxide.

Step-by-Step Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium thiomethoxide in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of tributyltin chloride in THF to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons and the protons of the butyl groups. The chemical shift of the methyl protons will be influenced by the adjacent sulfur atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the four distinct carbons of the tributyltin moiety.

-

¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for characterizing organotin compounds.[1][2][3][4][5] The chemical shift of the ¹¹⁹Sn nucleus provides information about the coordination environment of the tin atom. For this compound, a chemical shift in the typical range for tetraorganotin compounds is expected.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl groups. The Sn-S stretching vibration is expected to appear in the far-infrared region, typically below 400 cm⁻¹.

Safety and Handling of Organotin Compounds

Organotin compounds, including this compound, are toxic and should be handled with extreme care.[6]

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Waste Disposal: Dispose of all organotin waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion and Future Directions

This guide has provided a theoretical framework for understanding the reactivity of this compound, emphasizing the roles of its electronic structure and the lability of the Sn-S bond. While computational studies provide powerful predictive tools, further experimental validation is crucial to fully elucidate the reaction mechanisms and expand the synthetic utility of this reagent. Future research in this area could focus on detailed kinetic studies of its reactions with various electrophiles, as well as the development of catalytic applications that leverage its unique reactivity profile. A deeper understanding of the fundamental principles governing its behavior will undoubtedly pave the way for its more strategic and safer use in the synthesis of novel molecules with potential applications in medicine and materials science.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Gielen, M., & Tiekink, E. R. T. (Eds.). (2005). Metallotherapeutic drugs and metal-based diagnostic agents: The use of metals in medicine. John Wiley & Sons.

- Marshall, J. A., Garofalo, A. W., & Hinkle, K. W. (1995). SYNTHESIS OF (S,E)-1-(METHOXYMETHOXY)-1-TRIBUTYLSTANNYL-2-BUTENE. Organic Syntheses, 72, 135.

-

IMSERC. (n.d.). Tin NMR. Northwestern University. Retrieved from [Link]

- Kricheldorf, H. R., & Rost, S. (2004). Polymers of Carbonic Acid, 30 Ring‐Expansion Polymerization of Trimethylene Carbonate (TMC, 1,3‐Dioxanone‐2) with Dibutyltin Succinate or Adipate. Macromolecular Chemistry and Physics, 205(13), 1738-1746.

- Seitz, D. E., & Zapata, A. (1981). Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses, 60, 111.

- Drago, C., Walker, E. J., Caggiano, L., & Jackson, R. F. W. (2006). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses, 83, 130.

- Johnson, C. R., & Medich, J. R. (1989). tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 68, 147.

-

(Sn) Tin NMR. (n.d.). Retrieved from [Link]

- Power, P. P. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, 44(36), 16156-16163.

- Darwent, B. deB. (1970). Bond dissociation energies in simple molecules.

- Schlegel, H. B., & Peyerimhoff, S. D. (2022). A Computational Study of the Promiscuity of the SAM-Dependent Methyltransferase AtHTMT1. The Journal of Physical Chemistry B, 126(15), 2849-2860.

- Edwards, H. G. M., & Sills, I. D. (2003). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(1), 19-27.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- O'Brien, J. T., & Morse, M. D. (2020). Bond dissociation energies of diatomic transition metal sulfides: ScS, YS, TiS, ZrS, HfS, NbS, and TaS. The Journal of Chemical Physics, 152(19), 194305.

- Stoyanov, S., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-969.

- Luo, Y. R. (2007). Handbook of bond dissociation energies in organic compounds. CRC press.

- Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of chemical research, 36(4), 255-263.

- Gualtieri, T., Brocato, J., Rudra, S., & Chen, J. (2021). A computational study on the photophysics of methylpheophorbide a. Physical Chemistry Chemical Physics, 23(16), 9838-9848.

-

National Center for Biotechnology Information. (n.d.). Tributylstannane. PubChem Compound Database. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). N-Methyl-4-(tributylstannyl)imidazole, 95%. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 5. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. chemicalbook.com [chemicalbook.com]

The Genesis of a Versatile Tool: A Technical History of Organotin Sulfide Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin sulfide reagents have carved a significant niche in the synthetic chemist's toolbox, offering unique reactivity for the formation of carbon-sulfur bonds and other valuable transformations. This in-depth technical guide delves into the historical discovery and evolution of these powerful reagents. From the foundational work in organotin chemistry to the development of specific and reliable synthetic protocols, we will explore the key milestones, the scientists who pioneered their use, and the expansion of their applications in modern organic synthesis, particularly in the realms of carbohydrate chemistry and deoxygenation reactions. This guide aims to provide not only a historical narrative but also a practical understanding of the synthesis, properties, and applications of these important compounds, grounded in scientific literature and field-proven insights.

A Heritage of Tin: The Dawn of Organotin Chemistry

The story of organotin sulfide reagents is intrinsically linked to the broader history of organotin chemistry. The field's origins can be traced back to 1849, when Sir Edward Frankland, a British chemist, first synthesized diethyltin diiodide.[1][2] This seminal discovery laid the groundwork for a new class of organometallic compounds. Shortly after, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[2]

For nearly a century, organotin compounds remained largely a laboratory curiosity. However, the mid-20th century witnessed a surge in interest, driven by the discovery of their significant industrial applications.[2][3] The burgeoning plastics industry, in particular, found immense value in organotin compounds as thermal stabilizers for polyvinyl chloride (PVC) since the 1940s.[3] This industrial impetus fueled further research into the synthesis and properties of a wide array of organotin derivatives, setting the stage for the eventual development of organotin sulfide reagents. Key figures in this era of expansion include Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, who made significant contributions to the fundamental understanding of organotin chemistry.[2]

The Emergence of the Tin-Sulfur Bond: Synthesis of Organotin Sulfides

While the early focus of organotin chemistry was on compounds with tin-carbon and tin-halogen bonds, the exploration of tin's affinity for other heteroatoms, particularly sulfur, gradually gained momentum. The synthesis of compounds containing a tin-sulfur bond, the precursors to modern organotin sulfide reagents, was a critical step in this evolution.

Foundational Synthetic Methodologies

Early methods for the preparation of organotin compounds with tin-sulfur bonds, broadly classified as organotin mercaptides and organotin sulfides, relied on straightforward nucleophilic substitution reactions. Two primary approaches emerged:

-

From Organotin Halides: A common and versatile method involves the reaction of an organotin halide with a sulfur nucleophile. For the synthesis of organotin mercaptides (R'

Sn(SR''))Step-by-Step Protocol: Synthesis of a Dialkyltin Dithiolate

-

Dissolve the dialkyltin dichloride (R'

SnCl -

Add two equivalents of the desired thiol (R''SH).

-

Slowly add two equivalents of a base, such as sodium hydroxide or triethylamine, to the reaction mixture with stirring.

-

The reaction typically proceeds at room temperature.

-

After the reaction is complete, the salt byproduct is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude dialkyltin dithiolate, which can be further purified by distillation or recrystallization.

-

-

From Organotin Oxides: An alternative and often convenient route utilizes organotin oxides as starting materials. The reaction of an organotin oxide with a thiol or hydrogen sulfide provides the corresponding organotin mercaptide or sulfide, with the only byproduct being water, which can be removed azeotropically.

Step-by-Step Protocol: Synthesis of Bis(tributyltin) Sulfide from Bis(tributyltin) Oxide

-

Charge a round-bottom flask equipped with a Dean-Stark trap and condenser with bis(tributyltin) oxide ((Bu

Sn) -

Bubble hydrogen sulfide (H

S) gas through the stirred solution. -

Heat the reaction mixture to reflux to facilitate the reaction and the azeotropic removal of water.

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Remove the solvent under reduced pressure to afford bis(tributyltin) sulfide as a liquid, which can be purified by vacuum distillation.

-

These fundamental reactions laid the groundwork for the preparation of a variety of organotin sulfide reagents, with bis(tributyltin) sulfide emerging as a particularly useful and versatile example.

Structural Insights: The Nature of the Tin-Sulfur Bond

Structural studies revealed interesting characteristics of organotin sulfides. While triorganotin sulfides like bis(tributyltin) sulfide exist as simple monomeric structures with a linear Sn-S-Sn bond, diorganotin sulfides (R

From Industrial Commodity to Synthetic Reagent: Applications in Organic Synthesis

While the initial applications of organotin sulfides were predominantly in industrial settings, particularly as PVC stabilizers and biocides, their unique reactivity eventually caught the attention of synthetic organic chemists. The ability of the tin-sulfur bond to act as a source of nucleophilic sulfur in a relatively mild and selective manner opened up new avenues for the construction of complex organic molecules.

A Breakthrough in Carbohydrate Chemistry: The Synthesis of Thioglycosides

One of the most significant early applications of organotin sulfide reagents in organic synthesis was in the field of carbohydrate chemistry, specifically for the preparation of thioglycosides. Thioglycosides are valuable intermediates in the synthesis of oligosaccharides and glycoconjugates due to their stability and their ability to be activated under specific conditions to form glycosidic bonds.[4][5]

The discovery that bis(tributyltin) sulfide could efficiently convert glycosyl halides to the corresponding thioglycosides represented a major advancement. This method offered a milder and more selective alternative to traditional methods that often required harsh conditions or the use of odorous and volatile thiols.

Experimental Workflow: Synthesis of a Thioglycoside using Bis(tributyltin) Sulfide

-

Preparation of the Glycosyl Halide: The starting carbohydrate is typically protected with appropriate protecting groups (e.g., acetyl, benzyl) and then converted to the anomeric halide (e.g., bromide or chloride) using standard procedures.

-

Reaction with Bis(tributyltin) Sulfide: The glycosyl halide is dissolved in an inert solvent (e.g., acetonitrile or dichloromethane) and treated with bis(tributyltin) sulfide. The reaction is often promoted by a Lewis acid or a halide source.

-

Workup and Purification: After the reaction is complete, the crude product is worked up to remove the tin byproducts, often by precipitation with a fluoride source or by chromatography. The desired thioglycoside is then purified by column chromatography.

Caption: Synthesis of thioglycosides from glycosyl halides using bis(tributyltin) sulfide.

A Gentle Giant in Deoxygenation Reactions

Another area where organotin sulfide reagents demonstrated their utility was in deoxygenation reactions. The conversion of certain oxygen-containing functional groups to their corresponding deoxygenated counterparts is a fundamental transformation in organic synthesis. Bis(tributyltin) sulfide, in combination with a Lewis acid such as boron trichloride, was found to be an effective reagent for the deoxygenation of sulfoxides to sulfides. This provided a milder alternative to other reducing agents and showcased the versatility of the tin-sulfur bond's reactivity.

Caption: Deoxygenation of a sulfoxide to a sulfide using bis(tributyltin) sulfide and a Lewis acid.

Safety, Handling, and Modern Perspectives

A crucial aspect of working with organotin compounds is their inherent toxicity. Triorganotin compounds, in particular, are known to be highly toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. The disposal of organotin waste also requires specific procedures to prevent environmental contamination.

Despite their toxicity, the unique reactivity of organotin sulfide reagents has ensured their continued, albeit careful, use in organic synthesis. Modern research focuses on developing catalytic versions of reactions that traditionally use stoichiometric amounts of organotin reagents, thereby minimizing waste and exposure. The development of solid-supported organotin reagents has also been explored as a means to simplify purification and reduce the environmental impact.

Conclusion

The journey of organotin sulfide reagents from the early days of organometallic chemistry to their establishment as valuable tools in organic synthesis is a testament to the continuous evolution of chemical science. What began as a curiosity in the 19th century, and later found large-scale industrial application, has provided the synthetic community with a unique set of reagents for tackling challenging transformations. The ability to form tin-sulfur bonds and subsequently utilize them for the synthesis of important classes of molecules like thioglycosides highlights the ingenuity of chemists in harnessing the reactivity of the elements. As the field of organic synthesis continues to advance, the legacy of these foundational discoveries will undoubtedly continue to inspire the development of new and even more efficient synthetic methodologies.

References

- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). International Journal of Pharmaceutical and Biological Sciences, 3(5), 181-190.

- A Review of Organotin Compounds: Chemistry and Applications. (2018). ARC Organics and Inorganics Chemical Science, 3(3).

-

Organotin chemistry. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link].

- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applic

- Review of organotin compounds: chemistry and applications. (2018).

-

allyltributyltin. (n.d.). Organic Syntheses. Retrieved from [Link]

- Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023). Journal of Sustainable Materials Processing and Management, 3(1), 1-8.

- Triflic Acid-Mediated Synthesis of Thioglycosides. (2019). Organic & Biomolecular Chemistry, 17(33), 7769-7773.

- Recent advances in the use of thioglycosides for synthesis of oligosaccharides. (2000). Chinese Journal of Organic Chemistry, 20(3), 319-326.

-

Bis(tributyltin) oxide. (n.d.). Ottokemi. Retrieved from [Link]

- New Methods for the Synthesis, Activation, and Application of Thioglycosides. (2019). IRL @ UMSL.

-

Tributyltin sulfide. (n.d.). PubChem. Retrieved from [Link]

- Activation of thioglycosides under mild alkylation conditions. (2021). PubMed Central.

- Chemistry and Applications of Organotin(IV) Complexes. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2621.

-

Functional Group Transformations. (n.d.). Organic Synthesis. Retrieved from [Link]

- History on organotin compounds, from snails to humans. (2014). Environmental Chemistry Letters, 12(1), 1-21.

- Synthesis of Organotin Compounds Review. (2004). Journal of Organometallic Chemistry, 689(13), 2145-2157.

- Tri-isopropylsilyl thioglycosides as masked glycosyl thiol nucleophiles for the synthesis of S-linked glycosides and glyco-conjugates. (2014). Organic & Biomolecular Chemistry, 12(27), 4884-4887.

-

TRIBUTYLTIN SULFIDE. (n.d.). GSRS. Retrieved from [Link]

- Thiols and Sulfides. (2023). Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Health and Safety Considerations for Handling Organotin Compounds

Introduction

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are utilized in a wide array of industrial and research applications.[1] They serve as heat stabilizers in PVC, catalysts in polymer synthesis, and as potent biocides in antifouling paints, fungicides, and wood preservatives.[1][2] However, the very properties that make them effective in these applications also contribute to their significant toxicity. The biological activity and toxicity of organotin compounds vary greatly depending on the number and nature of the organic groups attached to the tin atom.[1]

This guide provides a comprehensive overview of the hazards, exposure limits, handling procedures, and emergency protocols associated with organotin compounds. It is intended for researchers, scientists, and drug development professionals who work with these materials, providing the technical knowledge and practical guidance necessary to mitigate risks and ensure a safe laboratory environment.

Toxicology and Hazard Classification

Organotin compounds are highly toxic and can be absorbed through inhalation, ingestion, and dermal contact.[1][3] The severity of their health effects is contingent upon the specific compound, the dose, and the duration of exposure. The general order of toxicity to mammals is triorganotins > diorganotins > monoorganotins.[1][4] While tetraorganotins are generally less toxic, they can be metabolized into more hazardous triorganotin compounds.[1][4]

Toxicity Profile by Class

-

Triorganotins (R₃SnX): This is the most toxic class of organotin compounds.[1] Triethyltin and trimethyltin are potent neurotoxins, while tributyltin (TBT) and triphenyltin (TPT) are primarily immunotoxic and are known endocrine disruptors.[1][5]

-

Diorganotins (R₂SnX₂): While less toxic than their triorganotin counterparts, these compounds can still cause significant harm. They are known to be immunotoxic.[1]

-

Monoorganotins (RSnX₃): This class exhibits the lowest toxicity among the organotin compounds.[6]

-

Tetraorganotins (R₄Sn): These compounds are generally stable and less toxic but can be metabolized to toxic triorganotins in the body.[4]

Health Effects

Exposure to organotin compounds can lead to a range of adverse health effects, including:

-

Neurotoxicity: Trimethyltin and triethyltin are particularly potent neurotoxins that can cause irreversible damage to the central nervous system.[5][7]

-

Immunotoxicity: Tributyltin (TBT) and other organotins can suppress the immune system.[2][8]

-

Endocrine Disruption: Some organotins are known to interfere with the endocrine system.[2]

-

Skin and Eye Irritation: Direct contact can cause severe irritation and chemical burns.[4][7]

-

Reproductive and Developmental Harm: Some organotin compounds have been shown to have reproductive and developmental effects in animal studies.[2][8]

Occupational Exposure Limits

To protect personnel from the harmful effects of organotin compounds, regulatory agencies have established occupational exposure limits (OELs). These limits are typically based on the concentration of elemental tin (Sn) in the air.

| Agency | Limit Type | Value (as Sn) | Notes | Citation(s) |

| OSHA | PEL (8-hr TWA) | 0.1 mg/m³ | Permissible Exposure Limit | [1][9] |

| NIOSH | REL (10-hr TWA) | 0.1 mg/m³ | Recommended Exposure Limit | [1] |

| NIOSH | IDLH | 25 mg/m³ | Immediately Dangerous to Life or Health | [1] |

| ACGIH | TLV (8-hr TWA) | 0.1 mg/m³ | Threshold Limit Value | [1][10] |

| ACGIH | STEL (15-min) | 0.2 mg/m³ | Short-Term Exposure Limit | [1][4][10] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.

Hierarchy of Controls

A systematic approach to managing the risks associated with organotin compounds involves implementing a hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

Caption: Hierarchy of control measures for managing organotin exposure.

Engineering Controls

Engineering controls are the most effective means of controlling exposure as they involve physically isolating the hazard from the worker.

-

Chemical Fume Hood: All work with organotin compounds that have the potential to generate dust, mists, or vapors must be conducted in a certified chemical fume hood.[1][3] The fume hood should have a face velocity of 80-120 feet per minute.

-

Glove Box: For highly toxic or air-sensitive organotin compounds, a glove box provides an enclosed and controlled atmosphere, offering the highest level of containment.

-

Ventilation: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour.

-

Designated Area: A specific area of the laboratory should be designated for work with organotins. This area should be clearly marked with warning signs.[1]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of each organotin compound should be developed and strictly followed.

-

Training: All personnel who handle organotin compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response. This training should be documented.

-

Work Alone Policy: Do not work with organotin compounds alone.[11] A second person should be aware of the work being performed and be available to assist in case of an emergency.

-

Hygiene Practices: Employees who handle organotins must wash their hands thoroughly with soap and water before eating, drinking, or using the toilet.[12] Smoking is prohibited in areas where organotins are used.[12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

-

Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended, but the specific glove material should be selected based on the manufacturer's compatibility data for the specific organotin compound and solvent being used. Double gloving is highly recommended.[1]

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3]

-

Body Covering: A lab coat, preferably one that is impervious to chemicals, must be worn.[3]

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors may be required, especially in situations where engineering controls are not sufficient to maintain exposure below the OELs, such as during large spills.[3]

Safe Handling and Experimental Protocols

Strict adherence to established protocols is crucial for minimizing exposure to organotin compounds.

Protocol for Weighing Solid Organotin Compounds

-

Preparation: Don all required PPE (double gloves, safety goggles, face shield, lab coat).

-

Location: Conduct all weighing operations inside a chemical fume hood.[3]

-

Technique: Use a disposable weighing paper or a tared container. Handle the compound carefully to avoid generating dust.

-

Transfer: After weighing, carefully transfer the compound to the reaction vessel.

-

Cleanup: Immediately clean any spills on the balance using a damp cloth, which should then be disposed of as hazardous waste.

-

Disposal: Dispose of the weighing paper and any contaminated materials in a designated, sealed hazardous waste container.[3]

Protocol for Transferring Liquid Organotin Reagents

Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles.[3]

Caption: Workflow for the safe transfer of air-sensitive liquid organotin reagents.

-

Preparation: Don full PPE (double gloves, safety goggles, face shield, lab coat).

-

Inert Atmosphere: Remove the cap from the Sure/Seal™ bottle and place a clean, dry septum over the opening. Insert a needle connected to an inert gas line through the septum to create a positive pressure inside the bottle.[3]

-

Transfer: Use a dry, clean syringe and needle to carefully draw the desired amount of the liquid reagent from the bottle.[3]

-

Dispensing: Transfer the reagent to the reaction vessel.

-

Completion: Properly clean or dispose of the syringe and needle according to hazardous waste guidelines.[3] Flush the syringe and needle with an inert solvent (e.g., toluene or hexanes) into a designated waste container.[11]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving organotin compounds.

Spill Cleanup

-

Evacuate and Secure: Immediately evacuate the area and restrict access.[3]

-

Alert Personnel: Notify your supervisor and any other personnel in the vicinity.

-

Don PPE: Wear full PPE, including respiratory protection if necessary.[3]

-

Containment:

-

Cleanup: Place all contaminated materials in a dedicated, clearly labeled, and sealed container for hazardous waste.[3]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

First Aid

Caption: First aid procedures for different types of organotin exposure.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[3][12]

-

Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek medical attention.[3][10]

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.[3][10]

Waste Disposal and Decontamination

All organotin waste, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware), is classified as hazardous waste.[3][6]

Waste Collection

-

Waste must be placed in a dedicated, clearly labeled, and sealed container.[3][13]

-

Do not mix organotin waste with other waste streams.

-

Waste containers should be clearly labeled as "Organotin Waste" or with the specific name of the compound.[13]

Decontamination of Glassware

Glassware that has come into contact with organotin compounds requires special cleaning procedures to ensure all toxic residues are removed.

-

Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., hexanes or toluene) into a designated organotin waste container.[11]

-

Oxidative Treatment: Soak the glassware in a bleach solution or a 20% nitric acid bath overnight.[14] This process oxidizes the organotin compounds to less toxic inorganic tin oxides.[14]

-

Final Cleaning: After the oxidative treatment, wash the glassware with soap and water, followed by a final rinse with deionized water and an appropriate solvent like acetone.

Conclusion

The significant utility of organotin compounds in research and industry is paralleled by their considerable toxicity. A thorough understanding of their hazards and the diligent application of safety protocols are paramount for protecting the health and well-being of laboratory personnel. By implementing a robust safety culture that prioritizes engineering controls, safe work practices, and the proper use of personal protective equipment, the risks associated with handling these valuable but hazardous materials can be effectively managed.

References

- Toxicity and health effects of selected organotin compounds: a review - PMC. (n.d.).

- Get the Facts: Organotins - Toxic-Free Future. (n.d.).

- safety and handling precautions for organotin compounds - Benchchem. (n.d.).

- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).

- Organo-tin compounds - DCCEEW. (2022, June 30).

- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.).

- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (n.d.).

- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.).

- Standard Operating Procedures - Del Valle Lab. (n.d.).

- Toxicity and Health Effects of Selected Organotin Compounds: A Review - ResearchGate. (2025, August 5).

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).

- TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration - OSHA. (n.d.).

- Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. (1989, March 17).

- How should I manage glassware that came in contact with organotin compounds? - Reddit. (2017, September 1).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. toxicfreefuture.org [toxicfreefuture.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]

- 10. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 11. delvallelab.weebly.com [delvallelab.weebly.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. epa.nsw.gov.au [epa.nsw.gov.au]

- 14. reddit.com [reddit.com]

An In-depth Technical Guide to the Environmental Impact and Degradation of Tributyltin (TBT) Compounds

Abstract

Tributyltin (TBT) compounds, once lauded for their potent biocidal properties and extensively used in marine anti-fouling paints, are now recognized as one of the most toxic substances deliberately introduced into the aquatic environment.[1][2][3] This technical guide provides an in-depth analysis of the environmental impact, degradation pathways, and analytical methodologies pertaining to TBT. We will explore its pervasive distribution, the intricate mechanisms of its toxicity, particularly endocrine disruption, and the chemical and biological processes that govern its fate. This document is intended for researchers, environmental scientists, and professionals in drug development, offering a comprehensive synthesis of field-proven insights and validated protocols to understand and mitigate the legacy of TBT contamination.

Introduction: The Rise and Fall of a Potent Biocide

Organotin compounds, specifically TBT, were incorporated into paints for ship hulls for approximately four decades to prevent the growth of marine organisms like algae, barnacles, and mollusks—a process known as biofouling.[4][5] By reducing hull friction, these paints improved vessel performance and fuel efficiency.[5] However, the slow leaching of TBT from the paint into the marine environment resulted in widespread contamination and severe, unintended consequences for non-target organisms.[3][4]

The profound ecological damage, most notably the induction of imposex—the development of male sexual characteristics in female gastropods—at concentrations as low as nanograms per liter, led to global regulatory action.[1][6][7] The International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) in 2001, which entered into force in 2008, prohibiting the use of organotin compounds in anti-fouling paints.[8][9] Despite this ban, TBT's persistence in marine sediments makes it a lasting environmental threat.[10][11][12]

Environmental Fate and Transport: A Persistent Threat in Sediments

The environmental behavior of TBT is dictated by its physicochemical properties. With low water solubility and a moderately hydrophobic nature, TBT readily adsorbs onto suspended particulate matter and sediments.[4][13] This partitioning behavior is a critical aspect of its environmental fate, leading to the accumulation of TBT in benthic environments.

Sediment-Water Partitioning

TBT's affinity for sediment is quantified by the sediment-water partition coefficient (Kd). This value is influenced by several factors including the organic carbon content of the sediment, pH, salinity, and temperature.[14][15] Due to its strong adsorption, sediments act as a long-term reservoir for TBT, from which it can be slowly released back into the water column over decades, posing a continuous risk to aquatic life.[4][16] Studies have shown that TBT can persist in anoxic sediments with a half-life that can extend to several years or even decades.[11][17][18]

Table 1: Environmental Partitioning and Persistence of Tributyltin

| Parameter | Value Range | Conditions / Comments | Source(s) |

| Log Kow (Octanol-Water Partition Coefficient) | 3.19 - 4.9 | Value depends on pH and salinity. Higher values indicate greater hydrophobicity. | [4][14] |

| Kd (Sediment-Water Partition Coefficient) | 88 - 4909 L/kg | Highly variable; depends on sediment organic carbon, clay content, pH, and salinity. | [14][15] |

| Half-life in Marine Water | 1-2 weeks | Varies with temperature, pH, turbidity, and light exposure. | [4][5] |

| Half-life in Aerobic Sediment | 1-3 months to 2 years | Degradation is faster in the presence of oxygen and microbial activity. | [11] |

| Half-life in Anaerobic Sediment | Several years to decades | Persistence is significantly higher in the absence of oxygen. | [11][17] |

Ecotoxicology and Mechanisms of Action

TBT is acutely toxic to a wide array of marine organisms even at very low concentrations.[3] Its impact extends beyond direct lethality to include a range of sublethal effects, most notably as a potent endocrine-disrupting chemical (EDC).

Endocrine Disruption: The Imposex Phenomenon

The most well-documented endocrine-disrupting effect of TBT is the induction of imposex in female gastropods.[7] This condition involves the superimposition of male sex organs, such as a penis and vas deferens, onto females, which can lead to sterility and population decline.[7][19]

Two primary mechanisms have been proposed for TBT-induced imposex:

-

Aromatase Inhibition: It was initially theorized that TBT inhibits the cytochrome P450 aromatase enzyme, which is responsible for converting androgens to estrogens.[4] This inhibition leads to an accumulation of testosterone, causing the masculinization of females.[1][6]

-

Retinoid X Receptor (RXR) Agonism: More recent and convincing evidence suggests that TBT acts as an agonist for the Retinoid X Receptor (RXR).[1][14] TBT mimics the natural ligand for RXR, abnormally activating signaling pathways that control the development of male sexual organs in females.[4][14][19]

Caption: Proposed mechanisms of TBT-induced imposex in female gastropods.

Broader Toxicological Profile

Beyond imposex, TBT exhibits a wide range of toxic effects across different taxa. It is known to be an immunotoxin, suppressing the immune systems of marine mammals like sea otters and dolphins.[4] In various organisms, it can cause developmental and reproductive issues, neurotoxicity, and damage to organs such as the liver and kidneys.[3][4]

Table 2: Acute and Chronic Toxicity of Tributyltin to Marine Organisms

| Organism Group | Species | Endpoint | Value (µg/L) | Source(s) |

| Fish | Menidia beryllina (Inland silverside) | 96-hr LC50 | 2.1 | [4] |

| Menidia beryllina | Chronic LOEC (growth) | 0.93 | [4] | |

| Crustaceans | Acartia tonsa (Copepod) | 96-hr LC50 | 0.13 | [4] |

| Acanthomysis sculpta (Mysid) | 96-hr LC50 | 0.42 | [4] | |

| Tigriopus japonicus (Copepod) | 14-day NOEC (reproduction) | 0.025 | [20] | |

| Molluscs | Nucella lapillus (Dog whelk) | Imposex Induction | 0.019 | [4] |

| Mytilus edulis (Blue mussel) | Chronic NOEC (growth) | 0.002 | [4] | |

| Algae | Diatoms (various) | 96-hr EC50 (growth) | 0.13 - 1.36 | [4] |

LC50: Lethal Concentration for 50% of the population. LOEC: Lowest Observed Effect Concentration. NOEC: No Observed Effect Concentration. EC50: Effective Concentration for 50% of the population.

Degradation Pathways: Breaking Down a Recalcitrant Molecule

The degradation of TBT in the environment proceeds through the sequential cleavage of butyl groups from the tin atom, a process known as debutylation. This occurs via both biotic and abiotic pathways, yielding progressively less toxic products: dibutyltin (DBT), monobutyltin (MBT), and finally, inorganic tin (Sn).[8][21][22]

Caption: Sequential debutylation pathway of TBT degradation.

Biodegradation

Microbial activity is the primary driver of TBT degradation in the environment.[21] A wide variety of bacteria, algae, and fungi have demonstrated the ability to metabolize TBT.[1][2][8] The process is generally faster under aerobic conditions.[21] The enzymatic mechanism is believed to involve cytochrome P-450 monooxygenase systems, which hydroxylate a butyl group, making it susceptible to cleavage.[21][23] Some microorganisms can even use TBT as a carbon source.[8]

Abiotic Degradation

Abiotic degradation of TBT occurs mainly through photolysis (photodegradation). Ultraviolet (UV) radiation from sunlight provides sufficient energy to cleave the tin-carbon (Sn-C) bond.[18] This process is more significant in the surface layers of the water column where light can penetrate. In sediments, photolysis is negligible.[21]

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has also been shown to be effective.[3][22] UV irradiation of TiO₂ generates highly reactive hydroxyl radicals that can rapidly break down TBT.[3][22]

Analytical Methodologies: Quantifying TBT in Environmental Matrices

The accurate quantification of TBT and its degradation products at trace levels is essential for monitoring contamination and assessing risk. Due to the low volatility and thermal instability of these organotin compounds, their analysis, particularly by gas chromatography (GC), requires a derivatization step.[17]

The general workflow involves extraction from the sample matrix, derivatization to a more volatile and stable form, cleanup, and instrumental analysis.

Caption: General experimental workflow for the analysis of TBT.

Experimental Protocol: TBT Analysis in Sediment by GC-MS

This protocol provides a representative methodology for the determination of TBT in marine sediments. The choice of an acidic solvent with a complexing agent (tropolone) is crucial for efficiently extracting the polar organotin species from the complex sediment matrix. Ethylation with sodium tetraethylborate is a common and effective derivatization technique that replaces the ionic chloride or oxide group with an ethyl group, creating a volatile species suitable for GC analysis.

1. Sample Preparation and Extraction: a. Weigh approximately 5-10 g of freeze-dried, homogenized sediment into a centrifuge tube. b. Spike the sample with an appropriate internal standard (e.g., deuterated TBT (TBT-d27)) to correct for matrix effects and variations in extraction efficiency.[24] c. Add an extraction solvent, such as a mixture of diethyl ether and hexane (e.g., 80:20 v/v) containing a complexing agent like tropolone (e.g., 0.2%).[24] Tropolone is added to improve the extraction efficiency of the more polar dibutyltin and monobutyltin species. d. Add glacial acetic acid and a sodium acetate buffer to achieve a pH of approximately 4.5-5.0.[17][24] e. Agitate the mixture vigorously (e.g., on a mechanical shaker for 1 hour) to ensure thorough extraction.[24] f. Centrifuge the sample to separate the organic solvent layer from the sediment. g. Carefully collect the organic extract (supernatant). Repeat the extraction process on the sediment pellet for exhaustive recovery. h. Combine the organic extracts.

2. Derivatization (Ethylation): a. To the combined extract, add a freshly prepared solution of an ethylating agent, such as sodium tetraethylborate (NaBEt₄), typically a 1-2% solution in an appropriate solvent like methanol or THF.[13][17] b. Shake the mixture for approximately 30 minutes to allow the derivatization reaction to complete. This converts TBT, DBT, and MBT into their more volatile ethylated forms (e.g., TBT-ethyl). c. Add water and hexane, shake, and allow the phases to separate. The derivatized, nonpolar organotins will partition into the hexane layer.[17]

3. Extract Cleanup: a. Pass the final hexane extract through a cleanup column, such as one packed with activated silica gel, to remove interfering co-extracted compounds.[17] b. Elute the target analytes from the column with a suitable solvent mixture (e.g., toluene and n-hexane).[17] c. Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. Instrumental Analysis (GC-MS): a. Analyze the final extract using a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Injector: Splitless mode is typically used to maximize sensitivity for trace-level analysis. c. Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, 30-60 m length) provides good separation of the ethylated organotin compounds.[11] d. Oven Program: A temperature gradient is used, for example, starting at 50-60°C and ramping up to ~280°C to elute the analytes based on their boiling points. e. Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[24] Monitor characteristic ions for the ethylated derivatives of TBT, DBT, MBT, and the internal standard. f. Quantification: Identify and quantify the target compounds by comparing their retention times and mass-to-charge ratios (m/z) to those of certified reference standards.[21]

Remediation Strategies

Given the persistence of TBT in sediments, research has focused on developing effective remediation strategies.

-

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade TBT.[2][8] Strategies include:

-

Natural Attenuation: Relying on indigenous microbial populations to break down TBT over time. This is often a very slow process.[25]

-

Biostimulation: Enhancing the activity of native TBT-degrading microbes by adding nutrients and oxygen to the contaminated sediment.[25]

-

Bioaugmentation: Introducing specific, highly efficient TBT-degrading microbial strains to the contaminated site.[25]

-

-

Physicochemical Remediation: This involves chemical or physical processes to destroy or immobilize TBT. Options include incineration at very high temperatures or chemical oxidation, although these can be costly and energy-intensive.[26] Photocatalysis using materials like TiO₂ is a promising area of research for treating contaminated water and slurries.[3][22]

Conclusion and Future Outlook

The global ban on tributyltin-based anti-fouling paints stands as a significant success story in environmental regulation, driven by clear scientific evidence of its devastating ecological impact. However, the legacy of TBT contamination persists, locked within the sediments of harbors, marinas, and shipping lanes worldwide. The slow degradation, particularly in anoxic conditions, ensures that TBT will remain a potential threat to benthic ecosystems for many years to come.

Future research must focus on developing cost-effective and scalable in-situ remediation technologies. Advances in bioremediation, particularly understanding the microbial communities and enzymatic pathways involved in TBT degradation, offer a promising sustainable solution.[23][25] Continued long-term monitoring using sensitive and robust analytical methods is imperative to track the recovery of affected ecosystems and ensure that the environmental concentrations of this potent toxicant continue to decline. The story of TBT serves as a critical lesson on the importance of thorough ecotoxicological assessment before the widespread introduction of new chemical compounds into the environment.

References

-

Insights into the Restoration of Tributyltin Contaminated Environments Using Marine Bacteria from Portuguese Fishing Ports. (n.d.). MDPI. Retrieved from [Link]

-

Tributyltin (TBT) in freshwater and marine water. (n.d.). Water Quality Australia. Retrieved from [Link]

-

Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). (n.d.). OICO. Retrieved from [Link]

-

The partition behavior of tributyltin and prediction of environmental fate, persistence and toxicity in aquatic environments. (2009). Pure.strath.ac.uk. Retrieved from [Link]

-

International Convention on the Control of Harmful Anti-fouling Systems on Ships. (n.d.). International Maritime Organization. Retrieved from [Link]

-

A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. (2020). IJRAR.org. Retrieved from [Link]

-

Tri-n-butyltin Degradation Pathway Map. (n.d.). Eawag-BBD. Retrieved from [Link]

-

Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. (2012). Polish Journal of Environmental Studies. Retrieved from [Link]

-

Organotin analysis by gas chromatography–pulsed flame-photometric detection (GC–PFPD). (2005). ResearchGate. Retrieved from [Link]

-

Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final. (2003). United States Environmental Protection Agency. Retrieved from [Link]

-

Organotins in Sediment/Soil by GC with MS Detection. (2021). British Columbia Ministry of Environment and Climate Change Strategy. Retrieved from [Link]

-

Tributyltin (TBT): A Review on Microbial Resistance and Degradation. (2015). ResearchGate. Retrieved from [Link]

-

Determination of tributyltin (TBT) in whole water samples — Method using solid phase extraction (SPE) with S. (2014). ANSI Webstore. Retrieved from [Link]

-

Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. (2014). PubMed. Retrieved from [Link]

-

Marine bioremediation of port sediment: Investigation of tributyltin degradation using Active Nautical Depth. (2018). Research and Reviews. Retrieved from [Link]

-

Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. (2014). ResearchGate. Retrieved from [Link]

-

Tributyltin partitioning in sediments: effect of aging. (2006). PubMed. Retrieved from [Link]

-

Environmental remediation techniques of tributyltin contamination in soil and water: A review. (2014). CyberLeninka. Retrieved from [Link]

-

Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. (2009). LCGC International. Retrieved from [Link]

-

Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. (2012). Polish Journal of Environmental Studies. Retrieved from [Link]

-

Determination of tributyltin (TBT) in marine sediment using pressurised liquid extraction–gas chromatography–isotope dilution mass spectrometry (PLE–GC–IDMS) with a hexane–tropolone mixture. (2007). ResearchGate. Retrieved from [Link]

-

Parameters controlling the partitioning of tributyltin (TBT) in aquatic systems. (2006). ResearchGate. Retrieved from [Link]

-

Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. (2002). PubMed. Retrieved from [Link]

-

Enhancement of tributyltin degradation under natural light by N-doped TiO2 photocatalyst. (2010). PubMed. Retrieved from [Link]

-

Modified, optimized method of determination of Tributyltin (TBT) contamination in coastal water, sediment and biota in Sri Lanka. (2021). Academia.edu. Retrieved from [Link]

-

Assessment of reproductive disorder (imposex) induced by tributyltins in marine gastropods. (n.d.). Sign in. Retrieved from [Link]

-

Bioremediation of tributyltin contaminated sediment: degradation enhancement and improvement of bioavailability to promote treatment processes. (2011). PubMed. Retrieved from [Link]

-

Biodegradation of Tributyltins (Organotins) by Marine bacteria. (2014). ResearchGate. Retrieved from [Link]

-

Understanding tributyltin biodegradation in muddy sediment for the adaptation of an anti-siltation technique with bioremediation. (2020). LJMU Research Online. Retrieved from [Link]

-

Photocatalytic Degradation of Tributyltin Chloride in Water. (2010). ResearchGate. Retrieved from [Link]

-

Acute and Subchronic Toxicity of Tributyltin Chloride (TBTCl) to the Marine Harpacticoid Copepod Tigriopus japonicus Mori. (2010). J-Stage. Retrieved from [Link]

-

Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2020). Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]

-

Determination of butylated tin species in biota samples by derivatization and GC-MS analysis. (n.d.). IOSR Journal. Retrieved from [Link]

-

Imposex. (n.d.). Wikipedia. Retrieved from [Link]

-

Exposure to sublethal concentrations of tributyltin reduced survival, growth, and 20-hydroxyecdysone levels in a marine mysid. (2018). ResearchGate. Retrieved from [Link]

-

Derivatization methods for the determination of organotin compounds in environmental samples. (2000). ScienceDirect. Retrieved from [Link]

-

Determination of tributyltin in the marine-environment. (1987). NASA Technical Reports Server. Retrieved from [Link]

-

Remediation of tributyltin-contaminated sediments and water. (n.d.). SedNet. Retrieved from [Link]

-

Understanding tributyltin biodegradation in muddy sediment for the adaptation of an anti-siltation technique with bioremediation. (2020). Liverpool John Moores University. Retrieved from [Link]

-

Comparison of tributyltin (TBT) partition coefficient K dobs calculated.... (n.d.). ResearchGate. Retrieved from [Link]

-

Simultaneous determination of organotin compounds in fish and shellfish by gas chromatography with a flame photometric detector. (1993). PubMed. Retrieved from [Link]

-

GC analysis of organotin compounds using pulsed flame photometric detection and conventional flame photometric detection. (2007). Repositório Institucional UNESP. Retrieved from [Link]

-

Literature values for K D and K oc for butyltin species. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 5. Tributyltin partitioning in sediments: effect of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mdpi.com [mdpi.com]

- 9. epa.gov [epa.gov]

- 10. sjp.ac.lk [sjp.ac.lk]

- 11. analchemres.org [analchemres.org]

- 12. researchgate.net [researchgate.net]

- 13. ysi.com [ysi.com]

- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. pjoes.com [pjoes.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 24. www2.gov.bc.ca [www2.gov.bc.ca]

- 25. researchgate.net [researchgate.net]

- 26. (Tri)butyltin biotic degradation rates and pathways in different compartments of a freshwater model ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of the Methylthio Group in Enhancing Organostannane Reactivity

Abstract

Palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision. The reactivity of the organostannane reagent is a critical parameter dictating the efficiency and scope of these transformations. While tetraalkylstannanes have been workhorse reagents, their utility is often hampered by slow reaction rates and the requirement for harsh conditions. This technical guide delves into the nuanced, yet powerful, role of the methylthio (-SMe) group as a substituent on the tin atom. We will explore the mechanistic underpinnings of how this sulfur-containing moiety fundamentally alters the reactivity profile of organostannanes, accelerating the rate-determining transmetalation step through intramolecular coordination. This guide provides researchers, scientists, and drug development professionals with a robust theoretical framework, field-proven experimental protocols, and a forward-looking perspective on the application of (methylthio)stannanes in complex molecule synthesis.

Introduction: The Stille Reaction and the Quest for Enhanced Reactivity

The Stille reaction is a versatile and widely used method for C-C bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or triflate.[1][2] Its popularity stems from the high functional group tolerance and the stability of organotin reagents to air and moisture.[1]

The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Figure 1: The Catalytic Cycle of the Stille Reaction.

Extensive kinetic studies have identified the transmetalation step—the transfer of an organic group from tin to the palladium center—as frequently being the rate-determining step of the entire cycle.[3][4] Consequently, accelerating this step is a primary objective for reaction optimization. The reactivity of the organostannane is governed by the substituents on the tin atom. Traditional reagents like tributyl- or trimethylstannanes rely on the relatively slow cleavage of a tin-carbon bond. This guide focuses on a strategic modification: the replacement of a non-transferable alkyl group with a methylthio (-SMe) group, creating a reagent of the type R-Sn(Alkyl)₂(SMe).

Mechanistic Deep Dive: The Role of Intramolecular Sulfur Coordination

The key to the enhanced reactivity of (methylthio)stannanes lies in the unique properties of the sulfur atom and its interaction with the palladium center during the transmetalation step.

The Associative Transmetalation Pathway

Transmetalation in the Stille reaction is believed to proceed via an associative mechanism.[1][5] In the conventional pathway with a tetraalkylstannane, the halide (X) bound to the palladium coordinates to the Lewis acidic tin atom, forming a cyclic, four-membered transition state. This interaction polarizes the Sn-R² bond, facilitating the transfer of the R² group to palladium.[2]

The Methylthio Advantage: Intramolecular Assistance

We propose that the methylthio group provides a more efficient, intramolecular pathway for this associative process. The underlying principle is the "Hard and Soft Acids and Bases" (HSAB) theory. The Pd(II) center is a soft Lewis acid, and the thioether sulfur is a soft Lewis base. This inherent compatibility leads to a favorable coordination interaction.[6]

The proposed mechanism involves the following sequence:

-

Initial Coordination: The (methylthio)stannane approaches the trans-[R¹-Pd(II)L₂-X] complex.

-

Intramolecular Chelation: Instead of the external halide, the internal methylthio group's sulfur atom coordinates to the palladium center. This forms a stable, five-membered chelate-like pre-transition state assembly.

-

Facilitated Group Transfer: This intramolecular coordination brings the tin atom and the transferable R² group into close proximity to the palladium center, lowering the activation energy for the subsequent bond cleavage and group transfer.

-

Product Formation: The R² group is transferred to palladium, and the X-Sn(Alkyl)₂(SMe) byproduct is released.

Figure 2: Comparison of Transmetalation Transition States.

This intramolecular assistance, or "chelating effect," is a powerful strategy in organometallic catalysis for accelerating reactions and controlling selectivity. Thioether ligands are well-documented to coordinate effectively with soft metals like palladium, often serving as directing groups in C-H activation and other transformations.[7][8] The principle here is analogous, but the coordinating group is part of the reagent itself rather than an external ligand or a directing group on the substrate.

Experimental Validation and Protocols

To validate the hypothesis of enhanced reactivity, two key experimental phases are required: the synthesis of the reagent and a comparative kinetic analysis.

Protocol: Synthesis of Aryl(dimethyl)(methylthio)stannane

The synthesis of the requisite (methylthio)stannane reagent is a critical first step. While various methods exist for creating C-Sn bonds, a common route involves the reaction of an organolithium or Grignard reagent with a suitable tin halide precursor.[9][10][11]

Objective: To synthesize 4-methoxyphenyl(dimethyl)(methylthio)stannane.

Materials:

-

4-Bromoanisole

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Dimethyltin dichloride (Me₂SnCl₂)

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas supply and Schlenk line apparatus

Step-by-Step Methodology:

-

Preparation of Dimethyl(methylthio)tin Chloride Intermediate:

-

To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add sodium thiomethoxide (3.50 g, 50 mmol) and 100 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of dimethyltin dichloride (11.0 g, 50 mmol) in 50 mL of anhydrous THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. The resulting suspension contains the intermediate, Me₂Sn(SMe)Cl, which is used directly in the next step. Causality: This nucleophilic substitution reaction forms the crucial Sn-S bond. Using equimolar amounts maximizes the formation of the monochloride species.

-

-

Preparation of the Aryllithium Reagent:

-